molecular formula C5H6ClN3O B1398444 2-Chloro-5-Methoxypyrimidin-4-Amine CAS No. 99979-77-8

2-Chloro-5-Methoxypyrimidin-4-Amine

Cat. No. B1398444
CAS RN: 99979-77-8
M. Wt: 159.57 g/mol
InChI Key: ORUMXWAUZBTDLW-UHFFFAOYSA-N
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Description

2-Chloro-5-Methoxypyrimidin-4-Amine is a chemical compound with the molecular formula C5H6ClN3O and a molecular weight of 159.57 g/mol . It is available in solid form .


Synthesis Analysis

The synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine involves the reaction of 2, 4-dichloro-5-methoxypyrimidine with ammonium hydroxide in 1, 4-dioxane at 100 °C for 21 hours under an inert atmosphere in a sealed tube . The crude material is then purified by silica gel column chromatography .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-Methoxypyrimidin-4-Amine is 1S/C5H6ClN3O/c1-10-3-2-8-5 (6)9-4 (3)7/h2H,1H3, (H2,7,8,9) .


Physical And Chemical Properties Analysis

2-Chloro-5-Methoxypyrimidin-4-Amine is a solid substance . It has a molecular weight of 159.57 g/mol . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Crystal Structure Analysis :

    • The study by Thanigaimani et al. (2012) explored the crystal structure of a related compound, 4-Chloro-6-methoxypyrimidin-2-amine, combined with succinic acid. This research is significant in understanding the molecular interactions and structural properties of such compounds.
  • Molecular Docking and Experimental Analysis :

  • Synthesis and Herbicidal Activity :

    • The synthesis of deuterium substituted compounds related to 2-Chloro-5-Methoxypyrimidin-4-Amine was reported by Yang Zheng-mi (2014). These compounds have been studied for their herbicidal activity, indicating the agricultural applications of this chemical class.
  • Kinase Inhibitors in Anticancer Agents :

  • Technological Innovation in Industrial Production :

  • Solubility and Thermodynamic Studies :

    • Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. This research is crucial for understanding the solubility properties of related compounds.
  • Solid-Phase Synthesis :

    • The solid-phase synthesis of 2,4,6-triaminopyrimidines and 2-alkyl-4,6-diaminopyrimidines, as described by Csaba Wéber et al. (2006), illustrates the methodological advancements in synthesizing pyrimidine derivatives.

Safety And Hazards

The safety information for 2-Chloro-5-Methoxypyrimidin-4-Amine indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

2-chloro-5-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUMXWAUZBTDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718939
Record name 2-Chloro-5-methoxypyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-Methoxypyrimidin-4-Amine

CAS RN

99979-77-8
Record name 2-Chloro-5-methoxy-4-pyrimidinamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methoxypyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxypyrimidin-4-amine
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Synthesis routes and methods

Procedure details

A mixture of 2,4 dichloro-5-methoxypyrimidine (0.45 g, 2.5 mmol) and ammonia in methanol (2N, 20 ml) was stirred at room temperature overnight. The mixture was then concentrated in vacuo and washed with water. The residue was purified by column chromatography (20-60% ethyl acetate/petroleum ether) to furnish the title compound as a white solid (211 mg). MS: [M+H]+=160
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Piotrowski, K Futatsugi… - Journal of Medicinal …, 2018 - ACS Publications
… A mixture of 2-chloro-5-methoxypyrimidin-4-amine (WO2007/077961; 10.0 g, 62.5 mmol), DCM (600 mL), and boron tribromide (20 mL) was stirred at rt overnight. MeOH was added …
Number of citations: 17 pubs.acs.org

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